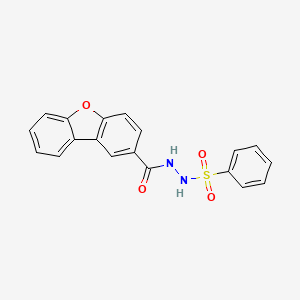
Bcat-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCAT-IN-4 is a potent inhibitor of branched-chain amino acid aminotransferase (BCAT), specifically targeting the cytosolic isoform (hBCATc) with an IC50 value of 2.35 μM . This compound has shown significant anticancer activity and is primarily used in research related to pancreatic ductal adenocarcinoma .
Méthodes De Préparation
The synthesis of BCAT-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as sulfonation, amidation, and others to enhance the inhibitory activity against BCAT.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally follows standard organic chemistry protocols involving multiple purification steps to ensure high purity and yield.
Analyse Des Réactions Chimiques
BCAT-IN-4 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.
The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modified versions of the original compound with different functional groups.
Applications De Recherche Scientifique
BCAT-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BCAT and its effects on amino acid metabolism.
Biology: Employed in research to understand the role of BCAT in various biological processes, including protein synthesis and degradation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting BCAT.
Mécanisme D'action
BCAT-IN-4 exerts its effects by inhibiting the activity of branched-chain amino acid aminotransferase (BCAT). This enzyme catalyzes the transamination of branched-chain amino acids (BCAAs) to their corresponding α-keto acids. By inhibiting BCAT, this compound disrupts the metabolism of BCAAs, leading to reduced cell proliferation and increased apoptosis in cancer cells .
The molecular targets and pathways involved include:
BCAT inhibition: Directly targets and inhibits the BCAT enzyme.
mTOR signaling pathway: Disruption of BCAA metabolism affects the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.
Propriétés
Formule moléculaire |
C19H14N2O4S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N'-(benzenesulfonyl)dibenzofuran-2-carbohydrazide |
InChI |
InChI=1S/C19H14N2O4S/c22-19(20-21-26(23,24)14-6-2-1-3-7-14)13-10-11-18-16(12-13)15-8-4-5-9-17(15)25-18/h1-12,21H,(H,20,22) |
Clé InChI |
JAPUVWLLWGHBIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)

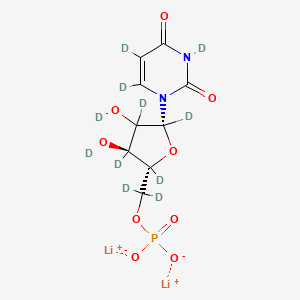

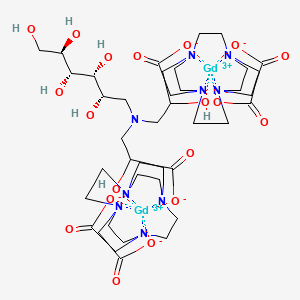

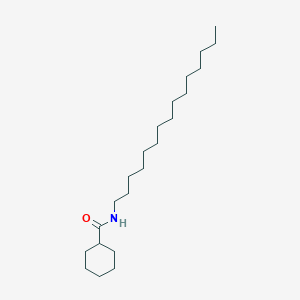

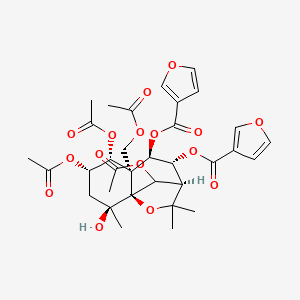
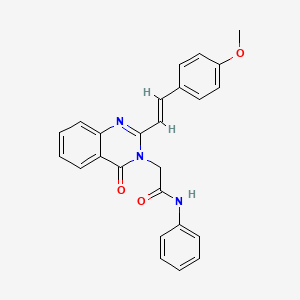
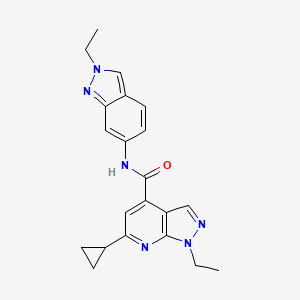

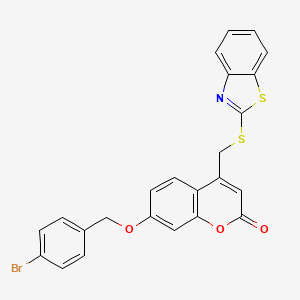
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
